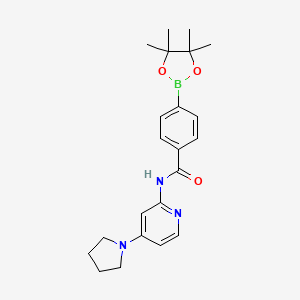![molecular formula C7H13N3O3S B13863737 N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)
N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-nitroguanidine with tetrahydrofurfuryl chloride in the presence of a base, followed by esterification with methyl iodide.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamimidothioic acid esters.
Scientific Research Applications
N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dinotefuran, a neonicotinoid insecticide.
Biology: Studied for its potential effects on insect nervous systems due to its role in dinotefuran synthesis.
Industry: Utilized in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester is primarily related to its role as an intermediate in the synthesis of dinotefuran. Dinotefuran disrupts the insect nervous system by inhibiting nicotinic acetylcholine receptors, leading to paralysis and death of the insect . The molecular targets and pathways involved include the binding of dinotefuran to the nicotinic acetylcholine receptors, which blocks the normal transmission of nerve impulses.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Thiamethoxam: A neonicotinoid insecticide that also targets nicotinic acetylcholine receptors.
Acetamiprid: Similar in structure and function, used as an insecticide.
Uniqueness
N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of dinotefuran. Its ability to undergo various chemical reactions and its role in producing a potent insecticide highlight its importance in both research and industrial applications.
Properties
Molecular Formula |
C7H13N3O3S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
methyl N-nitro-N'-(oxolan-3-ylmethyl)carbamimidothioate |
InChI |
InChI=1S/C7H13N3O3S/c1-14-7(9-10(11)12)8-4-6-2-3-13-5-6/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
YEIMMWYLPXMTAY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NCC1CCOC1)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


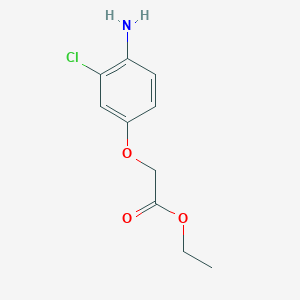
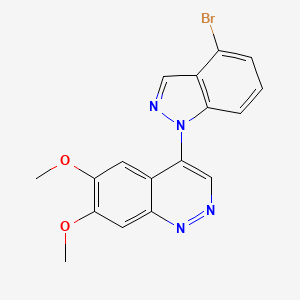
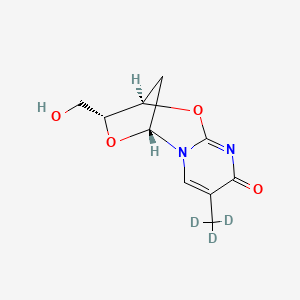
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
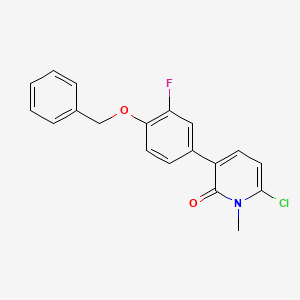


![(11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel](/img/structure/B13863686.png)

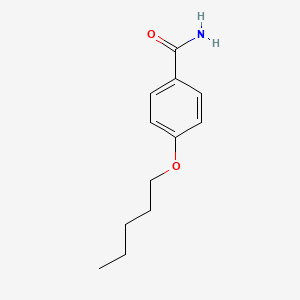

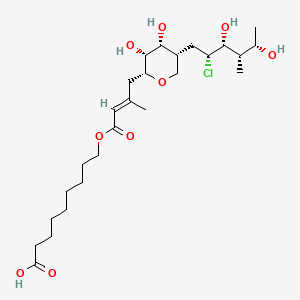
![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
